![molecular formula C18H18ClNO4 B2399945 2-[(2-氯-4-甲基苯基)氨基]-2-氧代乙基 (3-甲氧基苯基)乙酸酯 CAS No. 475237-70-8](/img/structure/B2399945.png)
2-[(2-氯-4-甲基苯基)氨基]-2-氧代乙基 (3-甲氧基苯基)乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-chloro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is an organic compound that features a complex structure with both aromatic and ester functional groups
科学研究应用
[(2-chloro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-chloro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate typically involves a multi-step process. One common method includes the reaction of 2-chloro-4-methylaniline with ethyl chloroformate to form an intermediate, which is then reacted with 3-methoxyphenylacetic acid under esterification conditions. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
[(2-chloro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
作用机制
The mechanism of action of [(2-chloro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-[(2-Chlorophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
- 2-[(4-Methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
Uniqueness
[(2-chloro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is unique due to the presence of both chloro and methyl groups on the aromatic ring, which can influence its reactivity and biological activity. This structural uniqueness can make it more effective in certain applications compared to its analogs.
属性
IUPAC Name |
[2-(2-chloro-4-methylanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-12-6-7-16(15(19)8-12)20-17(21)11-24-18(22)10-13-4-3-5-14(9-13)23-2/h3-9H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGXZWWKGNFFAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
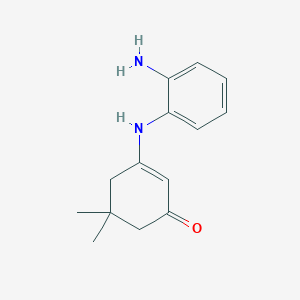
![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide](/img/structure/B2399863.png)

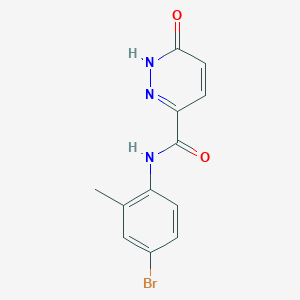
![9-(4-butoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2399871.png)
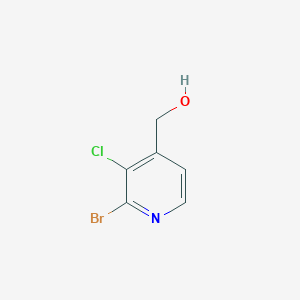

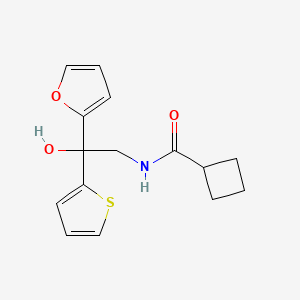
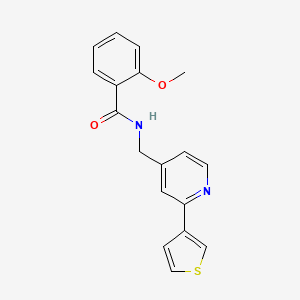
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2399878.png)
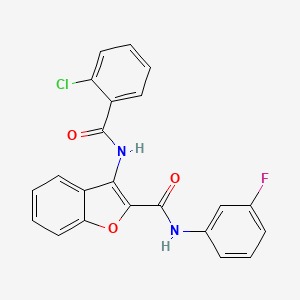

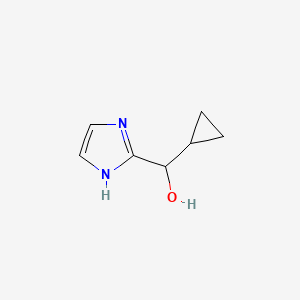
![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole](/img/structure/B2399883.png)
